3-Hydroxybutane-1,2,3-tricarboxylic acid

Enzyme inhibition Isocitrate dehydrogenase NADP-dependent dehydrogenase

3-Hydroxybutane-1,2,3-tricarboxylic acid (CAS 6061-95-6), systematically named 3-carboxy-2,3-dideoxy-4-C-methylpentaric acid and also known as threo-α-methylisocitrate or homoisocitric acid, is a tricarboxylic acid that functions as a methyl-substituted structural analog of isocitrate. The compound features a tertiary alcohol group and three carboxyl moieties on a four-carbon backbone, distinguishing it from natural tricarboxylic acid cycle intermediates.

Molecular Formula C7H10O7
Molecular Weight 206.15 g/mol
CAS No. 6061-95-6
Cat. No. B1209425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutane-1,2,3-tricarboxylic acid
CAS6061-95-6
Synonyms3-hydroxy-1,2,3-butanetricarboxylate
alpha-methylisocitrate
DL-threo-alpha-methylisocitrate
threo-alpha-methylisocitrate
threo-alpha-methylisocitrate, (3)H-labeled
Molecular FormulaC7H10O7
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESCC(C(CC(=O)O)C(=O)O)(C(=O)O)O
InChIInChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
InChIKeyHHKPKXCSHMJWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybutane-1,2,3-tricarboxylic acid (CAS 6061-95-6): Chemical Identity and Procurement Baseline


3-Hydroxybutane-1,2,3-tricarboxylic acid (CAS 6061-95-6), systematically named 3-carboxy-2,3-dideoxy-4-C-methylpentaric acid and also known as threo-α-methylisocitrate or homoisocitric acid, is a tricarboxylic acid that functions as a methyl-substituted structural analog of isocitrate [1]. The compound features a tertiary alcohol group and three carboxyl moieties on a four-carbon backbone, distinguishing it from natural tricarboxylic acid cycle intermediates. Its molecular formula is C7H10O7 with a monoisotopic mass of 206.04265 Da [2]. The biologically active stereoisomer is the D-threo-α-methylisocitrate configuration [(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid] [3]. The compound serves as a defined chemical probe for interrogating substrate recognition in β-decarboxylating dehydrogenases and as a pathway-selective enzyme inhibitor in metabolic studies.

3-Hydroxybutane-1,2,3-tricarboxylic acid: Why Substitution with Isocitrate or Citrate Analogs Compromises Experimental Specificity


Generic substitution with isocitrate, citrate, or other tricarboxylic acid analogs fails because 3-hydroxybutane-1,2,3-tricarboxylic acid possesses a methyl substitution at the C2 position that fundamentally alters enzyme recognition relative to the natural substrate isocitrate [1]. This structural modification confers selective, competitive inhibition of TPN-linked isocitrate dehydrogenase (ICDH) with Ki values in the 0.1–0.3 μM range while leaving the DPN-specific ICDH isoform completely unaffected [2]. Furthermore, the compound exhibits distinct substrate specificity profiles across β-decarboxylating dehydrogenase family members: some homoisocitrate dehydrogenase orthologs display up to 20-fold differences in catalytic preference between this analog and natural substrates [3]. Substitution with unmodified isocitrate or citrate eliminates these discriminatory properties, rendering the resulting data non-interpretable for studies requiring pathway-selective enzyme interrogation or isoform-specific inhibition.

3-Hydroxybutane-1,2,3-tricarboxylic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Selective Inhibition of TPN-Linked Isocitrate Dehydrogenase with Sub-Micromolar Ki

3-Hydroxybutane-1,2,3-tricarboxylic acid (α-methylisocitrate) acts as a potent, competitive inhibitor of TPN-linked (NADP⁺-dependent) isocitrate dehydrogenase while exhibiting zero detectable inhibition of the DPN-linked (NAD⁺-dependent) isoform from the same tissue source [1]. This isoform selectivity is not observed with the natural substrate isocitrate. The Ki values for the DL-racemate against purified bovine heart enzyme, rat liver cytosol, and rat liver mitochondrial extract ranged from 0.1 μM to 0.3 μM, compared to apparent Km values for DL-isocitrate of 14 μM to 20 μM under identical conditions [2]. In respiring mitochondria, the compound reduced isocitrate oxidation rates by 20–40% through selective inhibition of NADP-isocitrate dehydrogenase [3].

Enzyme inhibition Isocitrate dehydrogenase NADP-dependent dehydrogenase Metabolic regulation

Substrate Activity for Aconitase with Defined Kinetic Parameters

D-threo-α-Methylisocitrate serves as a defined substrate for mitochondrial aconitase from bovine heart, catalyzing a reversible reaction with α-methyl-cis-aconitate. The compound exhibits a Km of 0.2 mM for bovine heart mitochondrial aconitase, compared to a Km of 0.05 mM for α-methyl-cis-aconitate in the reverse direction [1]. For rat liver cytosolic aconitase, the Km for DL-threo-α-methylisocitrate is 0.1 mM. Critically, the Vmax with citrate is approximately 1.4 times that observed with DL-threo-α-methylisocitrate for the liver enzyme, while the ratio of activities for citrate versus this analog is approximately 5-fold for the bovine heart enzyme [2]. The methyl-substituted analog methylcitrate (2-hydroxy-1,2,3-butanetricarboxylate) shows no detectable substrate activity with bovine heart aconitase (<0.1% the rate obtained with α-methylisocitrate) [3].

Aconitase Citric acid cycle Substrate analog Enzyme kinetics

Divergent Substrate Specificity Across β-Decarboxylating Dehydrogenase Orthologs

3-Hydroxybutane-1,2,3-tricarboxylic acid (homoisocitrate) exhibits markedly different substrate preference across homoisocitrate dehydrogenase (HICDH) orthologs from different organisms. HICDH from Thermus thermophilus (Tth-HICDH) displays a 20-fold preference for isocitrate over homoisocitrate [1]. In striking contrast, HICDH from Deinococcus radiodurans (Dra-HICDH) prefers homoisocitrate to isocitrate by 1.5-fold [2]. Fungal and yeast HICDH orthologs exhibit strict substrate specificity toward homoisocitrate, lacking the dual-substrate capability observed in bacterial enzymes [3]. The structural basis for this divergence involves a single arginine residue (Arg85 in Tth-HICDH) that recognizes the distal carboxyl group; deletion of the corresponding Ala residue in Dra-HICDH converts substrate specificity to a 4-fold preference for isocitrate over homoisocitrate [4].

Homoisocitrate dehydrogenase Substrate specificity β-Decarboxylating dehydrogenase Enzyme evolution

Enzyme Kinetic Parameters for Homoisocitrate Dehydrogenase from Multiple Organisms

Kinetic characterization of homoisocitrate dehydrogenase (HICDH) from multiple organisms reveals organism-specific KM values for homoisocitrate as substrate. For the bifunctional isocitrate-homoisocitrate dehydrogenase from Pyrococcus horikoshii, the KM for homoisocitrate is 0.0183 mM, which is comparable to the KM for isocitrate (0.0164 mM) under identical conditions (70°C, pH 7.8, 0.2 M KCl, 0.2 mM MnCl₂, 1 mM NAD⁺) [1]. For HICDH from Candida albicans (CaHIcDH), the KM for homoisocitrate is 73.7 μM (0.0737 mM), with a KM for NAD⁺ of 1.09 mM and a kcat of 0.38 s⁻¹ [2]. The KM for NAD⁺ with homoisocitrate as cosubstrate varies across orthologs, ranging from 1.5 mM to 1.6 mM depending on the enzyme source [3].

Enzyme kinetics Michaelis constant Homoisocitrate dehydrogenase Lysine biosynthesis

Antifungal Potential Through α-Aminoadipate Pathway Targeting

Structural analogs of homoaconitate and homoisocitrate have been designed and synthesized as inhibitors of the α-aminoadipate pathway for lysine biosynthesis in fungi, a pathway absent in mammals. Thirteen analogs were evaluated, including fluoro- and epoxy-derivatives of homoaconitate and homoisocitrate [1]. These compounds exhibited moderate enzyme inhibitory properties against homoaconitase and/or homoisocitrate dehydrogenase of Candida albicans at millimolar concentrations. The trimethyl ester forms of several novel compounds demonstrated antifungal effects, with trimethyl trans-homoaconitate showing minimal inhibitory concentration (MIC) values of 16–32 mg/mL against human pathogenic yeasts [2]. Molecular modeling of the enzyme-inhibitor complex revealed the structural basis for homoisocitrate dehydrogenase inhibition [3].

Antifungal Lysine biosynthesis α-Aminoadipate pathway Candida albicans

Stereochemical Specificity Dictates Biological Activity

The biological activity of 3-hydroxybutane-1,2,3-tricarboxylic acid is strictly stereochemistry-dependent. Only the D-threo-α-methylisocitrate isomer [(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid] exhibits substrate activity for aconitase and inhibitory activity toward TPN-linked isocitrate dehydrogenase [1]. Of the DL isomer pairs of α-methylisocitrate, one isomer is completely inactive in inhibiting TPN-linked ICDH; the observations indicate that the threo-α-methylisocitrate stereoisomer is responsible for the inhibitory activity [2]. Optical rotation and circular dichroism studies confirmed the D-threo configuration as the active stereoisomer [3]. The compound α-methylisocitrate formed from α-methyl-cis-aconitate by aconitase has been definitively identified as D-threo-α-methylisocitrate [(2S,3R)-3-hydroxy-1,2,3-butanetricarboxylate] [4].

Stereochemistry Enzyme specificity Chiral recognition Bioactivity

3-Hydroxybutane-1,2,3-tricarboxylic acid: Validated Research and Industrial Application Scenarios


Isoform-Selective Metabolic Flux Studies in Mammalian Tissues

Use D-threo-α-methylisocitrate as a selective inhibitor of NADP⁺-dependent (TPN-linked) isocitrate dehydrogenase to dissect the relative contributions of NADP⁺-dependent versus NAD⁺-dependent (DPN-linked) ICDH isoforms to cellular metabolism in liver, heart, and other tissues. The compound's Ki of 0.1–0.3 μM for TPN-linked ICDH, combined with its complete lack of inhibition of DPN-linked ICDH, enables isoform-specific flux analysis that cannot be achieved with isocitrate or citrate analogs [1]. This application is particularly valuable for studies of lipogenesis, redox homeostasis, and mitochondrial-nuclear communication where NADPH production by TPN-linked ICDH is a key regulatory node [2].

Aconitase Mechanistic and Stereochemical Studies

Employ D-threo-α-methylisocitrate as a defined substrate for aconitase to investigate the stereochemical course of the aconitase reaction. The compound's reversible interconversion with α-methyl-cis-aconitate (Km = 0.2 mM for aconitase) provides a tractable system for studying the Fe-S cluster-dependent dehydration-rehydration mechanism [3]. The contrast with methylcitrate, which shows <0.1% activity, highlights the stringent structural requirements for substrate recognition and can inform structure-activity relationship studies of aconitase inhibitors [4].

Characterization of β-Decarboxylating Dehydrogenase Substrate Specificity

Utilize 3-hydroxybutane-1,2,3-tricarboxylic acid (homoisocitrate) as a diagnostic substrate to classify and characterize homoisocitrate dehydrogenase (HICDH) orthologs based on their substrate preference ratios (isocitrate vs. homoisocitrate). Orthologs range from strict homoisocitrate specificity (fungal HICDH) to 20-fold isocitrate preference (T. thermophilus HICDH) to 1.5-fold homoisocitrate preference (D. radiodurans HICDH) [5]. This application is essential for studies of lysine biosynthesis evolution and for selecting appropriate enzyme sources for inhibitor screening campaigns targeting the α-aminoadipate pathway [6].

Antifungal Lead Compound Development Targeting Lysine Biosynthesis

Employ homoisocitrate analogs as structural templates for designing inhibitors of the fungus-specific α-aminoadipate pathway. Trimethyl ester derivatives of homoaconitate and homoisocitrate analogs have demonstrated antifungal activity with MIC values of 16–32 mg/mL against pathogenic yeasts including Candida albicans [7]. The pathway's absence in mammals provides a rationale for selective toxicity, and molecular modeling of enzyme-inhibitor complexes with homoisocitrate dehydrogenase can guide rational design of improved inhibitors [8].

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